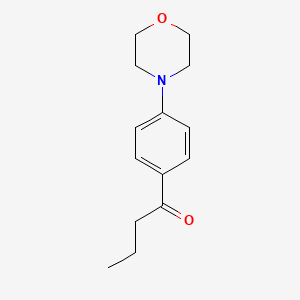

1-(4-Morpholinophenyl)butan-1-one

Description

1-(4-Morpholinophenyl)butan-1-one is a ketone derivative characterized by a morpholine-substituted phenyl ring attached to a butanone backbone. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 231.29 g/mol (exact value varies slightly based on substituents). The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) imparts unique electronic and solubility properties, making this compound valuable in synthetic chemistry and industrial applications.

Properties

CAS No. |

199109-88-1 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-(4-morpholin-4-ylphenyl)butan-1-one |

InChI |

InChI=1S/C14H19NO2/c1-2-3-14(16)12-4-6-13(7-5-12)15-8-10-17-11-9-15/h4-7H,2-3,8-11H2,1H3 |

InChI Key |

JKVSAZTYCZKNDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Morpholinophenyl)butan-1-one typically involves the reaction of 4-morpholinophenyl with butanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include morpholine, phenyl derivatives, and butanone .

Industrial Production Methods: Industrial production of 1-(4-Morpholinophenyl)butan-1-one involves large-scale chemical processes that ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of advanced equipment and technology ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Morpholinophenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Morpholinophenyl)butan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and drug development applications.

Industry: It is utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 1-(4-Morpholinophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring and phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

1-(4-Cyclohexylphenyl)butan-1-one (BB01-4333)

- Molecular Formula : C₁₆H₂₂O

- Molecular Weight : 230.35 g/mol

- Key Differences : Replaces the morpholine group with a cyclohexyl ring. The cyclohexyl group enhances hydrophobicity, reducing solubility in polar solvents compared to the morpholine derivative. This compound is primarily used as a building block in organic synthesis .

1-(4-Fluorophenyl)-4-phenylbutan-1-one

- Molecular Formula : C₁₆H₁₅FO

- Molecular Weight : 242.29 g/mol

- Key Differences: Incorporates a fluorine atom and an additional phenyl group. Applications include pharmaceutical intermediates .

1-(4-Bromophenyl)-3-methylbutan-1-one

- Molecular Formula : C₁₁H₁₃BrO

- Molecular Weight : 241.12 g/mol

- Key Differences: Bromine substituent and a methyl branch on the butanone chain. Bromine increases molecular weight and may enhance electrophilicity at the carbonyl carbon. Used in research for coupling reactions .

Bioactive and Pharmaceutical Derivatives

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)

- Molecular Formula: C₁₅H₁₇NO₃

- Molecular Weight : 259.30 g/mol

- Key Differences: Features a benzodioxole ring and an ethylamino group. This structural variation confers psychoactive properties, mimicking synthetic cathinones like MDMA.

1-(2,6-Dihydroxyphenyl)butan-1-one

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Key Differences: Hydroxyl groups on the phenyl ring increase polarity and antifungal activity. Demonstrated efficacy against Botrytis cinerea and Fusarium spp., highlighting the role of phenolic groups in bioactivity .

Industrial Photoinitiators

Irgacure 379 (2-(4-Methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one)

- Molecular Formula : C₂₄H₃₂N₂O₂

- Molecular Weight : 380.52 g/mol

- Key Differences: Additional dimethylamino and methylbenzyl groups enhance UV absorption efficiency. This derivative is a high-performance photoinitiator for pigmented systems, outperforming simpler ketones in curing depth and speed .

Comparative Data Table

Key Findings and Trends

Electronic Effects : Electron-donating groups (e.g., morpholine) increase electron density at the carbonyl carbon, enhancing reactivity in ketone-based reactions. Electron-withdrawing groups (e.g., fluorine) have the opposite effect .

Solubility : Polar substituents like morpholine improve solubility in organic solvents, whereas hydrophobic groups (e.g., cyclohexyl) limit it .

Bioactivity: Hydroxyl and amino groups correlate with biological activity, as seen in antifungal and psychoactive derivatives .

Biological Activity

1-(4-Morpholinophenyl)butan-1-one is a compound that has garnered attention in various fields of biological research, particularly for its potential pharmacological applications. This article explores its biological activity, including antimicrobial, cytotoxic, and other relevant biological effects.

Chemical Structure and Properties

The chemical structure of 1-(4-Morpholinophenyl)butan-1-one can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : 1-(4-Morpholinophenyl)butan-1-one

This compound features a morpholine ring, which is known for its ability to enhance the lipophilicity and bioavailability of drugs.

Antimicrobial Activity

Research has shown that 1-(4-Morpholinophenyl)butan-1-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy based on available studies:

| Microorganism | Activity | Methodology |

|---|---|---|

| Escherichia coli | Moderate to High | Agar well diffusion method |

| Staphylococcus aureus | Moderate | Agar well diffusion method |

| Pseudomonas aeruginosa | Low | Agar well diffusion method |

| Bacillus subtilis | Moderate | Agar well diffusion method |

These findings suggest that the compound's structure allows it to interact effectively with microbial cell membranes or metabolic pathways, potentially inhibiting growth.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of 1-(4-Morpholinophenyl)butan-1-one on various cancer cell lines. The MTT assay is commonly used to assess cell viability and proliferation. The following results were observed:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast cancer) | 25 | Significant reduction in viability |

| HeLa (Cervical cancer) | 30 | Moderate reduction in viability |

| A549 (Lung cancer) | 40 | Low reduction in viability |

These results indicate that while the compound shows promise as an anticancer agent, its efficacy varies significantly across different cell types.

The biological activity of 1-(4-Morpholinophenyl)butan-1-one can be attributed to its ability to interact with cellular targets. It is hypothesized that the morpholine moiety enhances membrane permeability, allowing for better cellular uptake. Furthermore, it may inhibit key enzymes involved in cellular metabolism, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that formulations containing 1-(4-Morpholinophenyl)butan-1-one showed enhanced antimicrobial activity compared to standard treatments against resistant strains of bacteria.

- Cancer Treatment : In vitro studies indicated that when combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall cytotoxicity against cancer cells.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, indicating that it may play a role in protecting neuronal cells from oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.